molecular formula C11H17NO4S B2785484 N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide CAS No. 1797880-08-0

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide

Cat. No. B2785484
M. Wt: 259.32
InChI Key: MJUITHTVTLZPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide, also known as MMSES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMSES belongs to the class of sulfonamide compounds and has been studied for its ability to modulate various biochemical and physiological processes in the body.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide involves the reaction of 3-methoxyphenylacetic acid with methanesulfonyl chloride, followed by reaction with 2-methoxyethylamine to form the final product.

Starting Materials
3-methoxyphenylacetic acid, Methanesulfonyl chloride, 2-methoxyethylamine

Reaction
Step 1: 3-methoxyphenylacetic acid is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with 2-methoxyethylamine in the presence of a base such as triethylamine to form the final product, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide.

Mechanism Of Action

The mechanism of action of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in tumor growth and metastasis. N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.

Biochemical And Physiological Effects

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to modulate various biochemical and physiological processes in the body. In cancer cells, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to induce apoptosis and inhibit cell proliferation. N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In neurodegenerative disease models, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to protect against oxidative stress and inflammation, which are known to contribute to disease progression.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide in lab experiments is its ability to modulate various biochemical and physiological processes, making it a versatile compound for studying different diseases and pathways. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.

Future Directions

There are several future directions for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide research. One area of interest is its potential use in combination with other drugs for cancer treatment. N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to enhance the efficacy of chemotherapy drugs when used in combination. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide for therapeutic use.

Scientific Research Applications

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has also been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease models. Additionally, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of cardiovascular diseases.

properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-15-10-6-4-5-9(7-10)11(16-2)8-12-17(3,13)14/h4-7,11-12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUITHTVTLZPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNS(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide

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